molecular formula C18H11IN2O2S B4999536 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

Cat. No. B4999536
M. Wt: 446.3 g/mol
InChI Key: XSMCQRJGMMIIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent inhibitor of EGFR, which is a transmembrane receptor involved in cell proliferation and differentiation. BIBX1382 has been extensively studied for its potential applications in cancer therapy.

Mechanism of Action

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR. EGFR is a transmembrane receptor that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and angiogenesis. This compound blocks the activation of EGFR by preventing the binding of its ligands, which leads to the inhibition of downstream signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR, with minimal effects on other related receptors. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in animal models and has shown favorable pharmacokinetic properties, with good oral bioavailability and tissue distribution.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide in lab experiments is its high potency and selectivity for EGFR. This makes it a valuable tool for studying the role of EGFR in cancer biology and for testing the efficacy of new anti-cancer drugs targeting EGFR. However, one limitation of using this compound is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the combination of this compound with other anti-cancer drugs to enhance its efficacy and overcome resistance. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide can be synthesized through a multi-step process involving the condensation of 3-iodoaniline with salicylic acid, followed by cyclization with phosphorus oxychloride and subsequent reaction with thiophenecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been widely studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. This compound has also been tested in preclinical models of cancer and has shown promising results in reducing tumor growth and metastasis.

properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IN2O2S/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)23-18)20-17(22)16-5-2-8-24-16/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMCQRJGMMIIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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